Cas no 1213103-68-4 ((1S)-1-(3-chloro-4,5-dimethoxyphenyl)ethan-1-amine)

(1S)-1-(3-chloro-4,5-dimethoxyphenyl)ethan-1-amine structure
1213103-68-4 structure
商品名:(1S)-1-(3-chloro-4,5-dimethoxyphenyl)ethan-1-amine
CAS番号:1213103-68-4
MF:C10H14ClNO2
メガワット:215.676661968231
CID:6180357
PubChem ID:64712233

(1S)-1-(3-chloro-4,5-dimethoxyphenyl)ethan-1-amine 化学的及び物理的性質

名前と識別子

    • (1S)-1-(3-chloro-4,5-dimethoxyphenyl)ethan-1-amine
    • 1213103-68-4
    • AKOS014039492
    • EN300-1982693
    • インチ: 1S/C10H14ClNO2/c1-6(12)7-4-8(11)10(14-3)9(5-7)13-2/h4-6H,12H2,1-3H3/t6-/m0/s1
    • InChIKey: WPBZHCJLHYAOAN-LURJTMIESA-N
    • ほほえんだ: ClC1C(=C(C=C(C=1)[C@H](C)N)OC)OC

計算された属性

  • せいみつぶんしりょう: 215.0713064g/mol
  • どういたいしつりょう: 215.0713064g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 180
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.8
  • トポロジー分子極性表面積: 44.5Ų

(1S)-1-(3-chloro-4,5-dimethoxyphenyl)ethan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1982693-10g
(1S)-1-(3-chloro-4,5-dimethoxyphenyl)ethan-1-amine
1213103-68-4
10g
$4545.0 2023-09-16
Enamine
EN300-1982693-5g
(1S)-1-(3-chloro-4,5-dimethoxyphenyl)ethan-1-amine
1213103-68-4
5g
$3065.0 2023-09-16
Enamine
EN300-1982693-1.0g
(1S)-1-(3-chloro-4,5-dimethoxyphenyl)ethan-1-amine
1213103-68-4
1g
$1172.0 2023-06-02
Enamine
EN300-1982693-0.1g
(1S)-1-(3-chloro-4,5-dimethoxyphenyl)ethan-1-amine
1213103-68-4
0.1g
$930.0 2023-09-16
Enamine
EN300-1982693-2.5g
(1S)-1-(3-chloro-4,5-dimethoxyphenyl)ethan-1-amine
1213103-68-4
2.5g
$2071.0 2023-09-16
Enamine
EN300-1982693-5.0g
(1S)-1-(3-chloro-4,5-dimethoxyphenyl)ethan-1-amine
1213103-68-4
5g
$3396.0 2023-06-02
Enamine
EN300-1982693-1g
(1S)-1-(3-chloro-4,5-dimethoxyphenyl)ethan-1-amine
1213103-68-4
1g
$1057.0 2023-09-16
Enamine
EN300-1982693-0.5g
(1S)-1-(3-chloro-4,5-dimethoxyphenyl)ethan-1-amine
1213103-68-4
0.5g
$1014.0 2023-09-16
Enamine
EN300-1982693-10.0g
(1S)-1-(3-chloro-4,5-dimethoxyphenyl)ethan-1-amine
1213103-68-4
10g
$5037.0 2023-06-02
Enamine
EN300-1982693-0.05g
(1S)-1-(3-chloro-4,5-dimethoxyphenyl)ethan-1-amine
1213103-68-4
0.05g
$888.0 2023-09-16

(1S)-1-(3-chloro-4,5-dimethoxyphenyl)ethan-1-amine 関連文献

(1S)-1-(3-chloro-4,5-dimethoxyphenyl)ethan-1-amineに関する追加情報

Research Brief on (1S)-1-(3-chloro-4,5-dimethoxyphenyl)ethan-1-amine (CAS: 1213103-68-4)

The compound (1S)-1-(3-chloro-4,5-dimethoxyphenyl)ethan-1-amine (CAS: 1213103-68-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This chiral amine, characterized by its chloro and dimethoxy substituents, has been identified as a key intermediate in the synthesis of bioactive molecules targeting neurological and oncological pathways. Recent studies have explored its role in modulating specific protein-protein interactions and enzyme activities, making it a promising candidate for drug development.

Recent investigations into the pharmacological properties of (1S)-1-(3-chloro-4,5-dimethoxyphenyl)ethan-1-amine have revealed its potential as a selective inhibitor of monoamine oxidases (MAOs), enzymes implicated in neurodegenerative diseases such as Parkinson's and Alzheimer's. In vitro studies demonstrated its ability to cross the blood-brain barrier with high efficiency, a critical feature for central nervous system (CNS)-targeted therapeutics. Furthermore, its enantiomeric purity (S-configuration) has been shown to enhance binding affinity to target proteins, reducing off-target effects.

In the context of synthetic chemistry, advancements in the asymmetric synthesis of (1S)-1-(3-chloro-4,5-dimethoxyphenyl)ethan-1-amine have been reported, utilizing novel chiral catalysts and biocatalytic approaches. These methods have improved yield and enantioselectivity, addressing previous challenges in large-scale production. Additionally, computational modeling studies have provided insights into the compound's binding modes, facilitating the design of derivatives with optimized pharmacokinetic profiles.

Ongoing preclinical studies are evaluating the safety and efficacy of (1S)-1-(3-chloro-4,5-dimethoxyphenyl)ethan-1-amine in animal models of neurodegeneration and cancer. Preliminary results indicate a favorable toxicity profile and dose-dependent therapeutic effects. Collaborative efforts between academic and industrial researchers are underway to advance this compound into clinical trials, with a focus on optimizing formulation and delivery strategies.

In summary, (1S)-1-(3-chloro-4,5-dimethoxyphenyl)ethan-1-amine represents a versatile scaffold with significant potential in drug discovery. Its unique chemical properties and biological activities underscore the importance of continued research to unlock its full therapeutic value. Future directions include exploring its applications in combination therapies and further elucidating its mechanisms of action at the molecular level.

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